3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is a compound that features a unique combination of oxadiazole and oxolane rings. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The oxadiazole ring, in particular, is known for its diverse biological activities and has been incorporated into various pharmacologically active compounds .
Preparation Methods
One common method for synthesizing oxadiazoles is the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . For instance, the reaction of an amidoxime with an acyl chloride in a suitable solvent, followed by cyclocondensation, can yield the desired oxadiazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace hydrogen atoms.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form other heterocyclic compounds
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane, catalysts such as zinc chloride, and controlled temperatures to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted oxadiazoles and oxolanes.
Scientific Research Applications
3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or antiviral activity by inhibiting viral replication . The exact pathways involved depend on the specific biological context and the target organism.
Comparison with Similar Compounds
3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol can be compared with other similar compounds, such as:
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile: This compound also features an oxadiazole ring but with a benzonitrile group instead of an oxolane ring.
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid: Similar to the benzonitrile derivative, this compound has a benzoic acid group.
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzonitrile: Another derivative with a different substitution pattern on the oxadiazole ring.
The uniqueness of this compound lies in its combination of the oxadiazole and oxolane rings, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H16N2O3 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol |
InChI |
InChI=1S/C10H16N2O3/c1-3-8-11-9(15-12-8)5-10(13)4-7(2)14-6-10/h7,13H,3-6H2,1-2H3 |
InChI Key |
CESFVTWMDRWOEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)CC2(CC(OC2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.